2-(2,4,6-trimethyl-3-oxo-3aH-pyrazolo[3,4-b]pyridin-5-yl)acetic acid
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Overview
Description
2-(2,4,6-trimethyl-3-oxo-3aH-pyrazolo[3,4-b]pyridin-5-yl)acetic acid is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
The synthesis of 2-(2,4,6-trimethyl-3-oxo-3aH-pyrazolo[3,4-b]pyridin-5-yl)acetic acid typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at specific positions. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-(2,4,6-trimethyl-3-oxo-3aH-pyrazolo[3,4-b]pyridin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,4,6-trimethyl-3-oxo-3aH-pyrazolo[3,4-b]pyridin-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4,6-trimethyl-3-oxo-3aH-pyrazolo[3,4-b]pyridin-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar compounds to 2-(2,4,6-trimethyl-3-oxo-3aH-pyrazolo[3,4-b]pyridin-5-yl)acetic acid include other pyrazolopyridines such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13N3O3 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-(2,4,6-trimethyl-3-oxo-3aH-pyrazolo[3,4-b]pyridin-5-yl)acetic acid |
InChI |
InChI=1S/C11H13N3O3/c1-5-7(4-8(15)16)6(2)12-10-9(5)11(17)14(3)13-10/h9H,4H2,1-3H3,(H,15,16) |
InChI Key |
ZUJDFQNLLUACSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=NN(C(=O)C12)C)C)CC(=O)O |
Origin of Product |
United States |
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